molecular formula C10H14F3NO5 B6217533 4-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid, trifluoroacetic acid CAS No. 2742656-58-0

4-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid, trifluoroacetic acid

Cat. No.: B6217533
CAS No.: 2742656-58-0
M. Wt: 285.2
InChI Key:
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Description

4-(Aminomethyl)-1-methyl-2-oxabicyclo[211]hexane-3-carboxylic acid, trifluoroacetic acid is a complex organic compound characterized by its bicyclic structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the cyclization of appropriate precursors under acidic conditions. The aminomethyl group can be introduced through reductive amination reactions, while the trifluoroacetic acid moiety is often added in the final steps using trifluoroacetic anhydride.

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis. Large-scale reactions would also need to consider safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The aminomethyl group can be oxidized to form an amine oxide.

  • Reduction: The compound can be reduced to remove the trifluoroacetic acid group.

  • Substitution: The trifluoroacetic acid group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of amine oxides.

  • Reduction: Formation of the corresponding amine.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its unique structure may be useful in studying biological systems or as a probe in biochemical assays.

  • Medicine: It could be explored for its therapeutic potential, possibly as a precursor for drug development.

  • Industry: Its properties might be useful in material science or as a reagent in industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, in a biochemical assay, it might interact with specific enzymes or receptors. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

  • 4-(Aminomethyl)benzoic acid: Similar in structure but lacks the bicyclic core and trifluoroacetic acid group.

  • Trifluoroacetic acid derivatives: Other compounds containing the trifluoroacetic acid group but with different core structures.

Uniqueness: This compound is unique due to its combination of the bicyclic core, aminomethyl group, and trifluoroacetic acid moiety

Properties

CAS No.

2742656-58-0

Molecular Formula

C10H14F3NO5

Molecular Weight

285.2

Purity

95

Origin of Product

United States

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